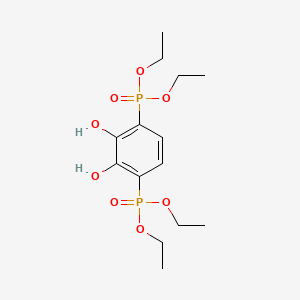
3,6-Bis(diethoxyphosphoryl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(diethoxyphosphoryl)benzene-1,2-diol is an organic compound characterized by the presence of two diethoxyphosphoryl groups attached to a benzene ring with two hydroxyl groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(diethoxyphosphoryl)benzene-1,2-diol typically involves the phosphorylation of benzene-1,2-diol (catechol) with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions using a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H4(OH)2+2(EtO)2PCl→C6H2(OH)2(P(O)(OEt)2)2+2HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(diethoxyphosphoryl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The phosphoryl groups can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed.
Major Products
Oxidation: Formation of 3,6-bis(diethoxyphosphoryl)benzene-1,2-quinone.
Reduction: Formation of partially or fully reduced phosphoryl derivatives.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Scientific Research Applications
3,6-Bis(diethoxyphosphoryl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its phosphoryl groups.
Medicine: Investigated for its potential as a drug intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,6-Bis(diethoxyphosphoryl)benzene-1,2-diol involves its interaction with molecular targets through its hydroxyl and phosphoryl groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Catechol (benzene-1,2-diol): The parent compound with only hydroxyl groups.
Resorcinol (benzene-1,3-diol): An isomer with hydroxyl groups at the 1 and 3 positions.
Hydroquinone (benzene-1,4-diol): An isomer with hydroxyl groups at the 1 and 4 positions.
Uniqueness
3,6-Bis(diethoxyphosphoryl)benzene-1,2-diol is unique due to the presence of both hydroxyl and diethoxyphosphoryl groups, which confer distinct chemical reactivity and potential for diverse applications compared to its simpler analogs like catechol, resorcinol, and hydroquinone.
Properties
CAS No. |
91633-17-9 |
|---|---|
Molecular Formula |
C14H24O8P2 |
Molecular Weight |
382.28 g/mol |
IUPAC Name |
3,6-bis(diethoxyphosphoryl)benzene-1,2-diol |
InChI |
InChI=1S/C14H24O8P2/c1-5-19-23(17,20-6-2)11-9-10-12(14(16)13(11)15)24(18,21-7-3)22-8-4/h9-10,15-16H,5-8H2,1-4H3 |
InChI Key |
BIZSVTFYDZRWLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C(=C(C=C1)P(=O)(OCC)OCC)O)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















